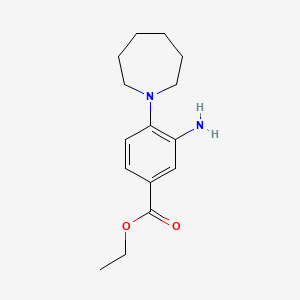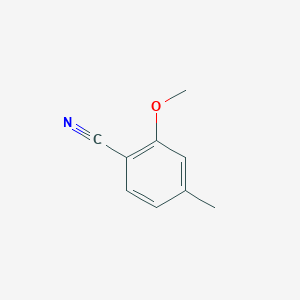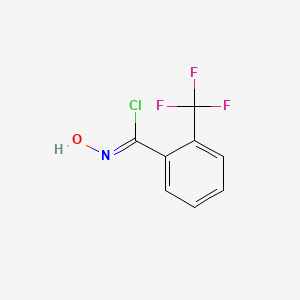
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO and a molecular weight of 223.58 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a benzene ring, along with a hydroxyimino and a chloride group. It is primarily used in research settings and has various applications in chemistry and biology.
準備方法
The synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride typically involves the following steps :
Formation of Aldehyde Oxime: Aromatic aldehyde is treated with hydroxylamine hydrochloride and sodium carbonate solution to form the corresponding aldehyde oxime.
Reaction with N-Chlorosuccinimide: The aldehyde oxime is then reacted with N-chlorosuccinimide (NCS) to produce the aryl hydroximino chloride.
Formation of 1,3-Dipole: The final step involves the formation of a 1,3-dipole in situ by adding triethylamine (TEA) in dimethylformamide (DMF).
化学反応の分析
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where the chloride group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of various derivatives and intermediates.
Biology: The compound is utilized in biochemical studies, including proteomics research.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways . The hydroxyimino group can form hydrogen bonds with target molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride can be compared with other similar compounds, such as :
- 2-Methyl-3-(trifluoromethyl)benzoyl chloride
- 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride
- 3-Chloro-4-(trifluoromethoxy)benzoyl chloride
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its hydroxyimino and chloride groups, which confer distinct chemical properties and reactivity.
特性
IUPAC Name |
(1Z)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKICFEIYQLMRAK-QPEQYQDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
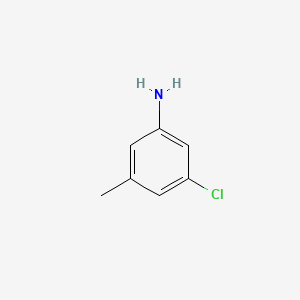

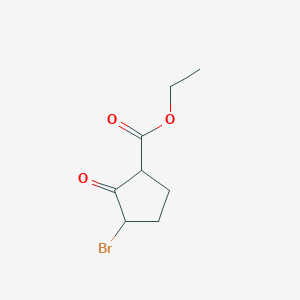
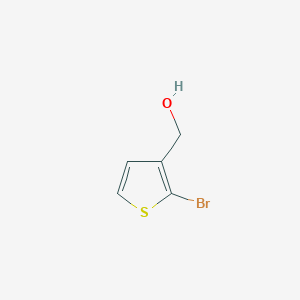
![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)
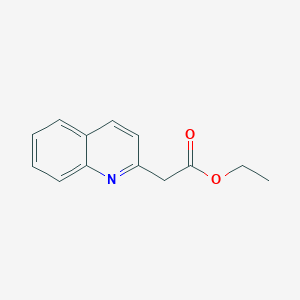
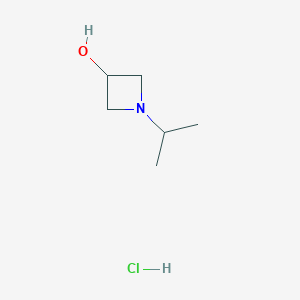

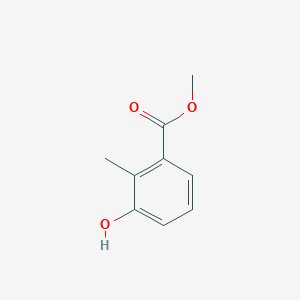
![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)

